![molecular formula C20H18N3O2+ B280589 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium, also known as Cbz-PZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its various potential applications.
Mecanismo De Acción
The mechanism of action of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium can inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium can induce apoptosis, inhibit cell proliferation, and decrease the production of pro-inflammatory cytokines. In vivo studies have shown that 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium can inhibit tumor growth and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium is its potential as a cancer treatment. It has shown efficacy against various types of cancer cells and has low toxicity. However, one limitation of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium as a treatment for other diseases, such as autoimmune diseases. Additionally, the development of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium derivatives with improved solubility and efficacy is an area of future research. Finally, the investigation of the mechanism of action of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium and its interactions with other signaling pathways is an important area of future research.
Métodos De Síntesis
The synthesis of 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium involves the reaction of 4-carboxybenzyl chloride with 2,3-dimethyl-1H-pyridazin-5-amine in the presence of a base. The resulting compound is then subjected to a cyclization reaction with o-phenylenediamine to produce the final product, 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium.
Aplicaciones Científicas De Investigación
5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium has shown potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C20H18N3O2+ |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-[(2,3-dimethylpyridazino[1,6-a]benzimidazol-10-ium-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O2/c1-13-11-19-22(12-15-7-9-16(10-8-15)20(24)25)17-5-3-4-6-18(17)23(19)21-14(13)2/h3-11H,12H2,1-2H3/p+1 |
Clave InChI |
CVUFUZSCQHTLSF-UHFFFAOYSA-O |
SMILES |
CC1=CC2=[N+](C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)O)N=C1C |
SMILES canónico |
CC1=CC2=[N+](C3=CC=CC=C3N2N=C1C)CC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
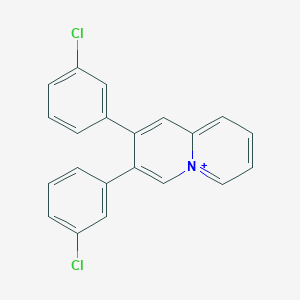
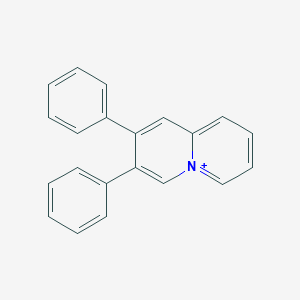
![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
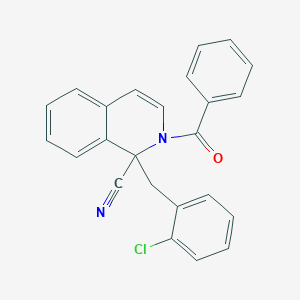

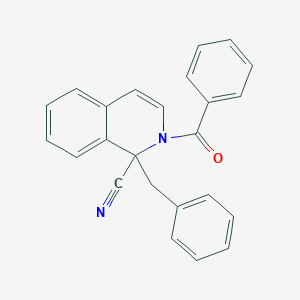

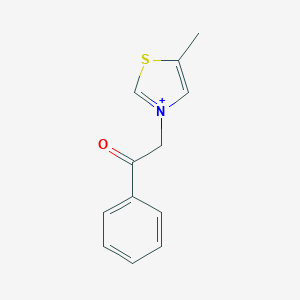
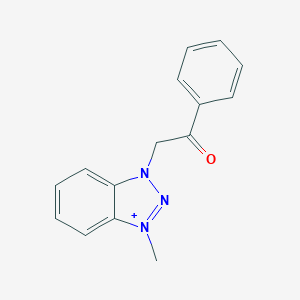


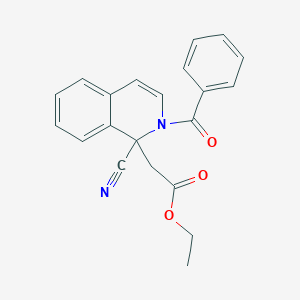
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)